Product packaging for Methyl 3-amino-5-bromo-2-fluorobenzoate(Cat. No.:CAS No. 1339049-19-2)

Methyl 3-amino-5-bromo-2-fluorobenzoate

Cat. No.: B595069
CAS No.: 1339049-19-2
M. Wt: 248.051
InChI Key: OPHPFMGGUDZNOU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-2-fluorobenzoate is a fluorinated and brominated aromatic ester that serves as a versatile synthetic intermediate in advanced organic synthesis, particularly in the development of novel heterocyclic compounds. Its key structural features—an aromatic amine, a bromo substituent, and a fluorine atom—make it a valuable scaffold for constructing more complex molecules through various coupling and cyclization reactions. Scientific research leverages this compound as a key building block in the synthesis of heterocyclic compounds with potential biological activity . Specifically, it is utilized in the research and development of potential therapeutic agents, where its structure is incorporated into larger, pharmacologically active molecules . Researchers value this chemical for its utility in exploring new chemical spaces and generating compounds for screening in biological assays. This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO2 B595069 Methyl 3-amino-5-bromo-2-fluorobenzoate CAS No. 1339049-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHPFMGGUDZNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734514
Record name Methyl 3-amino-5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339049-19-2
Record name Methyl 3-amino-5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Amino 5 Bromo 2 Fluorobenzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic pathways.

Strategic Planning for Aromatic Halogenation and Amination

The arrangement of the amino, bromo, and fluoro substituents on the benzene (B151609) ring dictates the synthetic strategy. The directing effects of these groups must be considered to achieve the desired 1,2,3,5-tetrasubstituted pattern. A plausible retrosynthetic disconnection involves the late-stage introduction of the amino group via the reduction of a nitro group. The nitro group is a strong deactivating and meta-directing group, which can be strategically employed to control the position of other substituents.

Another key disconnection is the bromination of a fluorinated benzoic acid derivative. The fluorine atom is an ortho-, para-director, as is the amino group. The ester and the nitro group are meta-directors. The interplay of these directing effects is crucial for the successful regioselective bromination.

A potential retrosynthetic pathway is shown below:

Approaches to Introducing Ester Functionality

The methyl ester group can be introduced at various stages of the synthesis. One common method is the Fischer esterification of the corresponding carboxylic acid with methanol (B129727) under acidic catalysis. This is often a high-yielding and straightforward reaction. Alternatively, the ester can be formed by reacting the carboxylic acid with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The choice of esterification method can depend on the compatibility with other functional groups present in the molecule at that stage of the synthesis. For instance, if the synthesis starts from a benzoic acid derivative, esterification would be an early step.

Established Synthetic Routes to Methyl 3-amino-5-bromo-2-fluorobenzoate

Established synthetic routes for this compound often involve a multi-step linear synthesis, carefully controlling the introduction of each functional group to achieve the desired substitution pattern.

Multi-Step Linear Syntheses from Substituted Benzoic Acid Precursors

A common and logical approach to the synthesis of this compound begins with a commercially available substituted benzoic acid. This allows for the foundational ring structure with some of the required functionality already in place.

The formation of the 3-amino group is typically achieved through the reduction of a 3-nitro group. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis. A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and high-yielding method.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for this reduction, particularly when milder conditions are required to avoid the reduction of other sensitive functional groups.

The general reaction for the reduction of the nitro intermediate is as follows:

Reducing Agent Conditions Advantages Disadvantages
H₂, Pd/CMethanol or Ethanol, room temperatureHigh yield, clean reactionRequires specialized hydrogenation equipment
Fe, HClRefluxInexpensive reagentsCan require harsh conditions, workup can be tedious
SnCl₂·2H₂OEthanol, refluxMilder conditions, good for sensitive substratesStoichiometric amounts of tin salts produced as waste

The introduction of the bromine atom at the 5-position requires a regioselective bromination reaction. Starting with a 2-fluoro-3-nitrobenzoate intermediate, the directing effects of the substituents play a critical role. The fluorine atom is an ortho-, para-director, while the nitro and ester groups are meta-directors.

In the case of Methyl 2-fluoro-3-nitrobenzoate, the positions ortho and para to the fluorine are C3 and C6. The positions meta to the nitro and ester groups are C5. Therefore, the directing effects of all three substituents align to favor the introduction of the bromine atom at the C5 position.

The bromination is typically carried out using an electrophilic brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

The reaction is as follows:

Brominating Agent Catalyst/Solvent Key Features
N-Bromosuccinimide (NBS)Sulfuric acid or trifluoroacetic acidMilder and more selective than Br₂
Bromine (Br₂)Iron(III) bromide (FeBr₃) or acetic acidStronger brominating agent
Esterification Procedures for Methyl Benzoate (B1203000) Derivatives

The final step in many synthetic routes toward this compound is the esterification of its corresponding carboxylic acid, 3-amino-5-bromo-2-fluorobenzoic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol (in this case, methanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The primary challenge in this equilibrium-driven process is the removal of water to shift the reaction toward the product.

Modern adaptations of this method often utilize microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields. researchgate.net In a sealed-vessel microwave reaction, solvents can be heated well above their atmospheric boiling points, accelerating the reaction rate. researchgate.net For equilibrium-limited reactions like esterification, a modified approach, such as adding the acid catalyst at timed intervals, can effectively drive the reaction to completion even in a closed system. usm.myusm.my

Research on the esterification of substituted benzoic acids, such as 4-fluoro-3-nitrobenzoic acid, has provided optimized conditions that are applicable to the synthesis of this compound. The choice of alcohol and reaction temperature are critical parameters.

Table 1: Representative Conditions for Fischer Esterification of Substituted Benzoic Acids

Entry Alcohol Catalyst Method Temperature (°C) Time Yield (%)
1 Methanol H₂SO₄ Reflux 65 12 h ~75-85
2 Ethanol H₂SO₄ Microwave 130 15 min >90 researchgate.net
3 Propanol H₂SO₄ Microwave 130 15 min >90 researchgate.net

Data is representative of esterification on substituted fluorobenzoic acids and illustrates general trends. researchgate.net

Convergent Synthetic Pathways

The key step in this pathway is the regioselective bromination of the aromatic ring. The directing effects of the substituents on the ring are crucial for achieving the desired 5-bromo isomer. The amino (-NH₂) group is a powerful activating, ortho-, para-director, while the fluorine (-F) atom is a deactivating ortho-, para-director. The methyl ester (-COOCH₃) group is a deactivating meta-director.

Considering these effects:

The amino group strongly directs electrophilic substitution to the positions ortho and para to it (positions 4 and 6).

The fluoro group directs to positions ortho and para to it (positions 3 and 5).

The ester group directs to the position meta to it (position 5).

The position C5 is para to the strongly activating amino group and meta to the deactivating ester group. This convergence of directing effects makes position 5 the most electronically favorable site for electrophilic aromatic bromination. mdpi.com Common brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) or acetic acid can be employed for this transformation. mdpi.com

Scheme 1: Proposed Convergent Synthesis via Regioselective Bromination A chemical reaction scheme showing the bromination of methyl 3-amino-2-fluorobenzoate to form this compound using NBS. (Image is a representation of the proposed chemical reaction)

Innovative Catalytic Approaches

Modern organic synthesis heavily relies on catalytic methods to form C-N and C-C bonds with high efficiency and selectivity. For a molecule like this compound, these approaches could be used to introduce the amino group onto a pre-existing di-halogenated scaffold.

Palladium-Catalyzed Cross-Coupling Strategies in Bromination and Amination

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While not typically used for direct bromination, its true power lies in the subsequent functionalization of aryl halides, particularly in C-N bond formation (amination).

The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates. wikipedia.org In a hypothetical synthesis of the target molecule, one could start with methyl 3,5-dibromo-2-fluorobenzoate and selectively aminate the C3 position.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XantPhos, Buchwald's biaryl phosphine ligands) being particularly effective. researchgate.netresearchgate.net

Table 2: Typical Components of a Buchwald-Hartwig Amination Reaction

Component Function Example(s)
Palladium Precatalyst Source of active Pd(0) catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes Pd center, facilitates catalytic cycle XantPhos, RuPhos, SPhos
Base Deprotonates the amine-Pd complex NaOt-Bu, K₃PO₄, Cs₂CO₃
Amine Source Nitrogen nucleophile Ammonia (B1221849), Benzophenone imine, LiN(SiMe₃)₂

This table presents generalized components for the reaction class. wikipedia.orgresearchgate.net

Once a bromo-substituted compound like this compound is synthesized, the bromine atom at the C5 position serves as a versatile functional handle. The Suzuki-Miyaura coupling could then be used to introduce a wide variety of carbon-based substituents (alkyl, aryl, vinyl groups) at this position, making it a key reaction for creating analogues and derivatives for further study. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Copper-Mediated Reaction Protocols (e.g., Ullmann-type reactions)

Long before the advent of palladium catalysis, copper-mediated reactions were the primary method for forming C(aryl)-N and C(aryl)-O bonds. The Ullmann condensation, or Ullmann-type reaction, involves the coupling of an aryl halide with a nucleophile (such as an amine, alcohol, or thiol) in the presence of a copper catalyst. wikipedia.org

The Goldberg reaction, a variation of the Ullmann condensation, is specific to the formation of C(aryl)-N bonds and serves as an alternative to the Buchwald-Hartwig amination. wikipedia.org Traditional Ullmann conditions often required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern protocols have been developed that use soluble copper(I) salts (e.g., CuI) in combination with ligands, such as diamines or phenanthroline, allowing the reaction to proceed under much milder conditions. nih.gov

This approach could be applied to the synthesis of this compound by reacting methyl 3,5-dibromo-2-fluorobenzoate with an ammonia source, catalyzed by a copper(I)/ligand system. The reaction is particularly effective for aryl halides activated by electron-withdrawing groups. wikipedia.orgnih.gov

Electrophilic and Nucleophilic Fluorination Techniques (upstream relevance)

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds, including precursors to this compound. This transformation can be achieved through two primary strategies: electrophilic and nucleophilic fluorination. alfa-chemistry.com

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine source ("F+") to a nucleophilic carbon center, such as an electron-rich aromatic ring. wikipedia.org These reagents typically feature a fluorine atom attached to a highly electronegative group, often nitrogen, which diminishes the electron density on the fluorine. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgsigmaaldrich.com These reagents are known for their stability, safety, and effectiveness under relatively mild conditions. wikipedia.org The development of catalytic methods for electrophilic fluorination, often employing transition metals, aims to directly convert C-H bonds to C-F bonds, representing a highly efficient synthetic route. researchgate.netnih.gov

Nucleophilic Fluorination , conversely, utilizes a nucleophilic fluoride source (F⁻) to displace a leaving group on a substrate. alfa-chemistry.com In the context of aromatic systems, this often involves Nucleophilic Aromatic Substitution (SNAr) on electron-deficient rings or, more classically, through the Balz-Schiemann reaction. The Balz-Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from an aniline (B41778) precursor. This method is a well-established pathway to aryl fluorides. While conventional, it can require harsh conditions. nih.gov Modern nucleophilic methods often use alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), which are cost-effective but may require high temperatures. alfa-chemistry.com

The synthesis of fluorinated benzoates often relies on nucleophilic strategies starting from an amino precursor. For instance, a patented method for preparing the isomeric compound 5-bromo-3-fluoro-2-methylbenzoate involves reacting 2-methyl-3-amino-5-bromobenzoate with sodium nitrite and hexafluorophosphoric acid, which proceeds through a diazonium intermediate, a hallmark of this type of nucleophilic substitution. google.com

Table 1: Comparison of Fluorination Techniques

FeatureElectrophilic FluorinationNucleophilic Fluorination (SNAr / Schiemann)
Fluorine Source "F+" (e.g., Selectfluor®, NFSI) wikipedia.orgsigmaaldrich.comF⁻ (e.g., KF, CsF, from BF₄⁻) alfa-chemistry.com
Substrate Type Electron-rich aromatics, enolates, carbanions alfa-chemistry.comwikipedia.orgElectron-deficient aromatics, diazonium salts alfa-chemistry.com
Mechanism Electrophilic Aromatic Substitution alfa-chemistry.comNucleophilic Aromatic Substitution, decomposition of diazonium salt alfa-chemistry.com
Key Advantages High selectivity, mild conditions, useful for late-stage functionalization. alfa-chemistry.comCost-effective reagents (KF, CsF), suitable for large-scale production. alfa-chemistry.com
Key Disadvantages Reagents can be expensive.Can require harsh conditions (high temperatures) and pre-functionalized substrates. alfa-chemistry.comnih.gov

Green Chemistry Principles in Synthetic Optimization

Optimizing the synthesis of fine chemicals like this compound involves integrating principles of green chemistry to enhance sustainability, reduce waste, and improve efficiency.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The goal is to maximize this incorporation, thereby minimizing the generation of byproducts and waste. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

Formula for Atom Economy: [ \text{Atom Economy %} = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100 ]

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of waste by mass. acs.org Green chemistry emphasizes the careful selection and minimization of solvents. whiterose.ac.uk The ideal scenario is solvent-less chemistry, but this is not always feasible for the synthesis of complex fine chemicals. whiterose.ac.uk

Catalysts are a cornerstone of green chemistry because they allow reactions to proceed with higher efficiency and selectivity under milder conditions, often in small, non-stoichiometric amounts. cdn-website.com This reduces energy consumption and the formation of byproducts. cdn-website.com Catalysis is broadly divided into two types: homogeneous (catalyst is in the same phase as reactants) and heterogeneous (catalyst is in a different phase).

Process Intensification and Scalability Considerations for Research Scale

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. rsc.org While often associated with large-scale industrial production, its principles are highly relevant for improving the efficiency, control, and scalability of syntheses at the research and development level. nih.gov

At the research scale, process intensification can involve transitioning from traditional batch reactors to continuous flow systems, such as microreactors. These systems offer superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This enhanced control can lead to higher yields, improved selectivity, and better safety profiles, particularly for highly exothermic or hazardous reactions.

For a multi-step synthesis of a complex molecule like this compound, precise control is critical for ensuring consistent product quality and minimizing impurity formation. Strategies such as using high-shear mixers to improve mixing efficiency or employing advanced reactor designs can help overcome limitations seen in standard laboratory glassware. rsc.org By optimizing these parameters at a small scale, chemists can develop more robust and reliable synthetic procedures that are more readily scalable for future production needs. nih.gov This approach ensures that the transition from laboratory discovery to larger-scale manufacturing is more predictable and efficient. nih.gov

Chemical Reactivity and Derivatization Strategies

Transformations at the Amino Functionality

The amino group in Methyl 3-amino-5-bromo-2-fluorobenzoate is a primary aromatic amine, which is a versatile functional group for various chemical reactions.

The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of an aniline (B41778) derivative with a sulfonating agent like R¹-SO₂-Z (where Z is a halogen) can be performed in the presence of a catalyst to produce sulfonamides. google.com The synthesis of amino acid amides can be achieved by reacting an amino acid with a halogenating agent to form an intermediate that subsequently reacts with ammonia (B1221849). google.com

Table 1: Representative Amidation and Sulfonamidation Reactions

Reactant Reagent Product Type
This compound Acetyl chloride N-(3-bromo-2-fluoro-5-(methoxycarbonyl)phenyl)acetamide
This compound Benzenesulfonyl chloride Methyl 3-(N-(phenylsulfonyl)amino)-5-bromo-2-fluorobenzoate

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid. This diazonium salt is a valuable intermediate that can undergo a variety of transformations.

The Sandmeyer reaction, a well-established method for the conversion of aryl amines to aryl halides, involves the treatment of the diazonium salt with a copper(I) halide. googleapis.com For example, diazotization of a related compound, 3,5-dichloro-4-fluoroaniline, followed by reaction with cuprous bromide, is a known method for introducing a bromine atom. wipo.int Similarly, the diazonium salt of this compound can be expected to react with copper(I) cyanide to yield the corresponding cyano-substituted benzoate (B1203000).

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

Reagent Expected Product
Copper(I) chloride Methyl 3-bromo-5-chloro-2-fluorobenzoate
Copper(I) bromide Methyl 3,5-dibromo-2-fluorobenzoate
Copper(I) cyanide Methyl 3-bromo-5-cyano-2-fluorobenzoate

The amino group can be alkylated through reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. googleapis.com This method provides a controlled way to introduce alkyl groups onto the nitrogen atom, avoiding the over-alkylation that can occur with direct alkylation using alkyl halides. googleapis.com While direct alkylation with alkyl halides is a common method for amine modification, it can lead to mixtures of mono- and di-alkylated products.

Reactions at the Bromine Position

The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through cross-coupling reactions.

The bromo substituent is well-suited for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction of aryl bromides with boronic acids or their esters is a powerful tool for forming biaryl compounds. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The Suzuki-Miyaura coupling has been successfully applied to unprotected ortho-bromoanilines, demonstrating its compatibility with the amino group present in the target molecule. echemi.comnih.gov For instance, the coupling of various aryl bromides with arylboronic acids can be achieved in high yields. uni.lu

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is valuable for the synthesis of arylalkynes. The Sonogashira reaction can be performed under mild, aqueous conditions, making it suitable for substrates with sensitive functional groups. nih.gov Copper-free Sonogashira couplings have also been developed. nih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. This reaction offers a broad scope for the formation of carbon-carbon bonds. google.com

Table 3: Examples of Cross-Coupling Reactions on Bromoaniline Derivatives

Coupling Reaction Coupling Partner Catalyst/Ligand Product Type
Suzuki-Miyaura Phenylboronic acid Pd(dppf)Cl₂ / K₂CO₃ Biaryl derivative nih.gov
Sonogashira Phenylacetylene Pd(OAc)₂ / P(p-tol)₃ Arylalkyne derivative nih.gov
Negishi Organozinc reagent Pd(OAc)₂ / P(o-Tol)₃ Aryl-substituted derivative organic-chemistry.org

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is challenging. SNAr reactions are generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. The fluorine atom is strongly electron-withdrawing, but its effect is somewhat offset by the amino group. In many cases, the fluorine atom itself is a better leaving group in SNAr reactions than bromine. Therefore, nucleophilic attack is more likely to occur at the fluorine-bearing carbon if conditions are forcing enough.

Modifications at the Ester Moiety

The methyl ester group is a key functional handle that can be readily transformed into other functionalities, such as carboxylic acids, other esters, and benzyl alcohols.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-5-bromo-2-fluorobenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt. This conversion is a standard procedure in organic synthesis, allowing for subsequent reactions such as amide bond formation.

Transesterification allows for the conversion of the methyl ester into other alkyl esters, which can be useful for modifying the physical or chemical properties of the molecule. This reaction involves treating this compound with a different alcohol in the presence of a catalyst.

Common catalysts for transesterification include:

Basic Catalysts : Sodium methoxide is a highly effective catalyst for transesterification, often leading to rapid reaction times. google.comtaylorandfrancis.comnih.gov

Acidic Catalysts : Strong acids like sulfuric acid can be used, although they may be less suitable if acid-sensitive functional groups are present.

Organometallic Catalysts : Titanium-based catalysts, such as titanium(IV) isopropoxide, are known to effectively catalyze esterification and transesterification reactions, often under milder conditions. google.comnih.govmdpi.comdntb.gov.ua These reactions can sometimes be accelerated by microwave heating. nih.gov

The general reaction is an equilibrium process, and the use of the new alcohol as a solvent or in large excess helps to drive the reaction to completion.

Catalyst TypeExample CatalystTypical Conditions
BasicSodium Methoxide (NaOMe)Reflux in excess alcohol (e.g., ethanol, propanol)
OrganometallicTitanium(IV) isopropoxideHeating in excess alcohol, optionally with microwave irradiation

Reduction to Benzyl Alcohol Derivatives

The methyl ester can be reduced to the corresponding primary alcohol, (3-amino-5-bromo-2-fluorophenyl)methanol. This transformation is a crucial step for accessing benzyl alcohol derivatives, which are themselves important synthetic intermediates.

Powerful reducing agents are required for this conversion. Common reagents include:

Lithium Aluminum Hydride (LiAlH₄) : A strong, non-selective reducing agent that readily reduces esters to alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Borane Complexes : Reagents like borane-dimethyl sulfide complex (BMS) are also effective for the reduction of carboxylic esters. A known procedure for a similar substrate, 2-amino-3-bromo-5-methylbenzoic acid, involves dissolving it in THF, adding BMS, and refluxing to achieve reduction.

Sodium Borohydride (NaBH₄) : While generally less reactive towards esters than LiAlH₄, NaBH₄ can be used under specific conditions, sometimes in combination with activating agents or at higher temperatures.

The resulting (3-amino-5-bromo-2-fluorophenyl)methanol retains the amino, bromo, and fluoro substituents for further synthetic elaborations.

Regio-, Chemo-, and Stereoselective Aspects of Reactions

The multifaceted nature of this compound presents both opportunities and challenges in achieving selective chemical transformations. The strategic manipulation of reaction conditions and reagents is crucial to control the outcome of derivatization.

Regioselectivity:

The directing effects of the substituents play a critical role in determining the position of attack in electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. The fluorine and bromine atoms are deactivating but also ortho-, para-directing. The methyl ester group is a deactivating and meta-directing group. The ultimate regiochemical outcome of a reaction will depend on the interplay of these competing effects. For instance, in electrophilic substitution reactions, the position of the incoming electrophile will be influenced by the combined directing power of the amino, fluoro, and bromo groups.

Chemoselectivity:

With multiple reactive sites, including the amino group, the bromo-substituent, and the methyl ester, achieving chemoselectivity is a key consideration in the derivatization of this compound.

Reactions at the Amino Group: The nucleophilic amino group can readily undergo acylation, alkylation, and diazotization reactions. For example, acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides.

Reactions at the Bromo-Substituent: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or amino substituents at the C-5 position.

Reactions at the Methyl Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol. For instance, reduction of the ester has been achieved using lithium borohydride (LiBH₄) in the presence of methanol (B129727).

The selective transformation of one functional group in the presence of others can be achieved by careful choice of reagents and reaction conditions.

Stereoselectivity:

Currently, there is limited specific information in the public domain regarding stereoselective reactions involving this compound. However, the potential for creating chiral centers exists, for example, through the asymmetric reduction of the ketone that could be formed from the ester, or through the introduction of chiral substituents via cross-coupling reactions. The development of stereoselective methods for the derivatization of this compound remains an area for future investigation.

Below is a table summarizing some of the potential derivatization reactions for this compound based on the reactivity of its functional groups.

Reactive SiteReaction TypePotential ReagentsPotential Product
Amino GroupAcylationAcyl chloride, AnhydrideN-acylated derivative
Amino GroupDiazotizationNaNO₂, HClDiazonium salt intermediate
Bromo GroupSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base5-Aryl derivative
Bromo GroupBuchwald-Hartwig AminationAmine, Pd catalyst, Base5-Amino derivative
Methyl EsterReductionLiBH₄, Methanol(3-Amino-5-bromo-2-fluorophenyl)methanol
Methyl EsterHydrolysisAcid or Base3-Amino-5-bromo-2-fluorobenzoic acid

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For Methyl 3-amino-5-bromo-2-fluorobenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

While specific experimental data for this compound is not widely published in publicly accessible literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl ester protons, and the amino protons. The coupling patterns between the aromatic protons and the fluorine atom would provide crucial information regarding their relative positions on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the chemical shifts influenced by the electron-withdrawing and electron-donating effects of the various substituents.

The synthesis of this compound typically involves the reduction of its nitro precursor, Methyl 5-bromo-2-fluoro-3-nitrobenzoate. NMR spectroscopy is an invaluable tool for monitoring the progress of this reaction and identifying any transient intermediates. For instance, in situ NMR studies could potentially detect the formation of hydroxylamine (B1172632) or nitroso intermediates under specific reaction conditions, providing a deeper understanding of the reduction mechanism. The appearance and disappearance of specific signals in the NMR spectrum over time would allow for the kinetic profiling of the reaction.

To further probe reaction mechanisms involving this compound, isotopic labeling studies can be employed. By selectively replacing certain atoms with their heavier isotopes (e.g., ¹³C or ¹⁵N), the fate of these atoms can be traced throughout a chemical transformation using NMR spectroscopy or mass spectrometry. For example, synthesizing the compound with a ¹³C-labeled carbonyl group in the methyl ester function would allow for the unequivocal tracking of this group in subsequent reactions, confirming whether it remains intact or participates in any rearrangements. Such studies provide definitive evidence for proposed mechanistic pathways.

Single-Crystal X-ray Diffraction for Definitive Structural Confirmation

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with high accuracy.

Although a specific crystal structure for this compound is not available in open-access crystallographic databases, the expected data would offer a wealth of information.

A hypothetical single-crystal X-ray diffraction analysis of this compound would yield precise measurements of its molecular geometry. The data would reveal the planarity of the benzene ring and the orientation of the substituents. The C-Br, C-F, C-N, and C-C bond lengths within the aromatic ring would provide insight into the electronic effects of the substituents. For instance, the C-F bond is expected to be relatively short due to the high electronegativity of fluorine. The bond angles would illustrate any steric strain imposed by the adjacent substituents. The dihedral angle between the plane of the benzene ring and the methyl ester group would also be a key structural parameter.

Parameter Expected Value Range
C-C (aromatic)1.38 - 1.41 Å
C-Br1.88 - 1.92 Å
C-F1.34 - 1.37 Å
C-N1.38 - 1.42 Å
C=O1.20 - 1.23 Å
C-O1.33 - 1.36 Å
O-CH₃1.43 - 1.46 Å
C-C-C (aromatic)118 - 122 °
F-C-C117 - 121 °
Br-C-C118 - 122 °
N-C-C119 - 123 °

This table presents hypothetical expected ranges for bond lengths and angles based on known values for similar structures.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the amino group is capable of acting as a hydrogen bond donor, while the fluorine, carbonyl oxygen, and bromine atoms can act as hydrogen bond acceptors. The analysis of the crystal packing would elucidate the network of these intermolecular interactions, which dictates the macroscopic properties of the crystal, such as its melting point and solubility.

Mass Spectrometry (MS) for Mechanistic Studies and Product Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and can also provide valuable information about its structure and fragmentation pathways, which can be instrumental in mechanistic studies.

For this compound, a high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would provide definitive confirmation of the presence of one bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's elemental composition by measuring its exact mass with high accuracy. For "this compound," with the molecular formula C₈H₇BrFNO₂, the theoretical monoisotopic mass can be calculated with a high degree of precision.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern in the mass spectrum. This pattern, showing two peaks of nearly equal intensity separated by two mass units, serves as a definitive indicator for the presence of a single bromine atom in the molecule.

While specific experimental HRMS data for "this compound" is not widely published, predictive data for its isomer, "Methyl 3-amino-2-bromo-5-fluorobenzoate," is available and provides valuable insight into the expected mass-to-charge ratios for various adducts. uni.lu

Table 1: Predicted m/z for Adducts of an Isomer, Methyl 3-amino-2-bromo-5-fluorobenzoate

Adduct Predicted m/z
[M+H]⁺ 247.97170
[M+Na]⁺ 269.95364
[M-H]⁻ 245.95714
[M+NH₄]⁺ 264.99824
[M+K]⁺ 285.92758
[M+H-H₂O]⁺ 229.96168

Data sourced from predicted values for the isomer Methyl 3-amino-2-bromo-5-fluorobenzoate. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The fragmentation of the molecular ion would likely initiate with the loss of the methoxy (B1213986) group (•OCH₃) from the ester functionality, a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. Another probable fragmentation involves the cleavage of the C-Br bond, given its relative weakness compared to other bonds in the molecule. The presence of the amino and fluoro substituents on the aromatic ring will also influence the charge distribution and subsequent fragmentation patterns.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. While specific spectra for "this compound" are not publicly documented, analysis of related compounds such as "2-amino-5-fluorobenzoic acid" and "Methyl 2-amino-5-bromobenzoate" offers a strong basis for understanding its vibrational characteristics. documentsdelivered.comnih.gov

The FT-IR and Raman spectra would be expected to exhibit characteristic bands for the N-H stretching vibrations of the primary amine, the C=O stretching of the ester group, and various vibrations associated with the substituted benzene ring. The C-F and C-Br stretching vibrations would also be present at their characteristic frequencies in the lower wavenumber region.

Table 2: Characteristic Vibrational Frequencies and Assignments for Related Compounds

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Amino (N-H) Symmetric & Asymmetric Stretching 3300 - 3500
Carbonyl (C=O) Stretching 1700 - 1730
Aromatic Ring (C=C) Stretching 1450 - 1600
C-O (Ester) Stretching 1100 - 1300
C-F Stretching 1000 - 1400
C-Br Stretching 500 - 600

Data is inferred from spectroscopic studies of structurally similar compounds like 2-amino-5-fluorobenzoic acid and Methyl 2-amino-5-bromobenzoate. documentsdelivered.comnih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of "this compound" is influenced by the electronic structure of the substituted benzene ring.

The aromatic ring, along with the electron-donating amino group and the electron-withdrawing ester and halogen substituents, forms a chromophore that absorbs light in the UV region. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. Studies on analogous compounds like "Methyl 2-amino-5-bromobenzoate" have identified an optical energy band gap, which is a measure of the electronic excitation energy. nih.gov The position and intensity of these absorption maxima are sensitive to the substitution pattern on the benzene ring and the solvent used for analysis.

Table 3: Mentioned Compounds

Compound Name
This compound
Methyl 3-amino-2-bromo-5-fluorobenzoate
2-amino-5-fluorobenzoic acid

Based on a comprehensive search of available academic and research sources, there is currently insufficient specific information regarding the applications of "this compound" to generate a detailed article according to the provided outline.

The search for documented research findings on the use of this compound as a precursor for the synthesis of indoles, benzofurans, quinolines, pyrimidines, or fused ring systems did not yield specific examples or methodologies. Similarly, its role as a monomer in the creation of functional polymers or as a ligand precursor for organometallic catalysis is not detailed in the available literature.

While research exists for structurally similar compounds (isomers or related halogenated aminobenzoates), the strict requirement to focus solely on this compound and to provide detailed, scientifically accurate research findings prevents the generation of content for the specified outline without resorting to speculation or inaccurate attribution of properties from other molecules.

Therefore, a scientifically rigorous article that adheres strictly to the requested structure and content for the chemical compound “this compound” cannot be produced at this time. Further experimental research and publication in these specific areas would be required to provide the necessary information.

Applications as a Versatile Synthetic Building Block in Academic Research

The primary documented application of this compound is as an intermediate in the synthesis of complex heterocyclic compounds, particularly for pharmaceutical research. The strategic placement of its functional groups allows for sequential and regioselective reactions to build elaborate molecular frameworks.

Detailed research findings from patent literature demonstrate its role in synthesizing potential inhibitors for enzymes implicated in human diseases. For instance, it has been used as a starting material in the synthesis of EZH2 (Enhancer of zeste homolog 2) inhibitors. The synthesis involves the reduction of the nitro group of its precursor, methyl 5-bromo-2-fluoro-3-nitrobenzoate, to an amine, yielding this compound. This intermediate then undergoes further chemical transformations to create more complex molecules designed to modulate the activity of EZH2, a target in cancer therapy.

Furthermore, this compound is a documented intermediate in the synthesis of aminomethyl-biaryl derivatives that act as inhibitors of complement factor D. Complement factor D is a key enzyme in the alternative pathway of the complement system, which is associated with various inflammatory diseases. In the described synthesis, this compound is reduced using lithium borohydride to form the corresponding alcohol, which serves as a crucial step in the construction of the final biaryl inhibitors.

Applications As a Versatile Synthetic Building Block in Academic Research

Role in the Synthesis of Advanced Organic Materials

Design of Optoelectronic Materials

Based on available scientific literature and patent databases, there are no specific documented applications of Methyl 3-amino-5-bromo-2-fluorobenzoate or its direct derivatives in the design and synthesis of optoelectronic materials.

Intermediate in Agrochemical and Specialty Chemical Development

While this compound is commercially available from suppliers of specialty chemicals, its specific application as an intermediate in the development of agrochemicals or other non-pharmaceutical specialty chemicals is not extensively documented in public-domain research. Its primary reported value lies in its utility as a building block for pharmaceutical candidates.

Development of Chemical Probes for Biological Systems (non-clinical focus)

There is currently no specific information in the scientific literature detailing the use of this compound for the development of chemical probes for biological systems with a non-clinical focus. Its documented utility is confined to its role as a synthetic intermediate for potential therapeutics.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a fundamental tool in computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity. For aromatic compounds like substituted benzoates, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), provide reliable data on their molecular geometry and electronic distribution.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy reflects the capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap or band gap energy, is a key indicator of molecular stability and reactivity. A smaller band gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational studies on analogous compounds provide insights into these parameters. For instance, the HOMO-LUMO analysis of 2-amino-5-bromobenzoic acid methyl ester, a structurally similar compound, reveals that charge transfer occurs within the molecule. nih.gov Similarly, for methyl 4-bromo-2-fluorobenzoate, the calculated HOMO and LUMO energy values are -6.509 eV and -4.305 eV, respectively, resulting in a band gap of 2.204 eV, which is indicative of a bioactive molecule. scispace.com

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap Energy (eV)
Methyl 4-bromo-2-fluorobenzoate-6.509-4.3052.204

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Regions with a negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP surface analysis identified the electron-rich and electron-poor regions, providing insights into the molecule's reactivity. nih.gov For methyl 4-bromo-2-fluorobenzoate, the MEP surface reveals that the negative potential is concentrated around the carbonyl oxygen atom, indicating it as a likely site for electrophilic interaction. scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, molecular flexibility, and the influence of the surrounding environment, such as solvent effects. These simulations are particularly useful for understanding how a molecule might behave in a biological system or in a solution.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry, particularly through the modeling of transition states, plays a pivotal role in elucidating reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's feasibility, kinetics, and stereochemistry.

For derivatives of benzoic acid, transition state modeling can be employed to understand various reactions such as esterification, hydrolysis, and nucleophilic substitution. While specific studies on the reaction mechanisms of methyl 3-amino-5-bromo-2-fluorobenzoate were not found, the general methodology is a standard practice in computational organic chemistry to predict reaction outcomes and design more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. QSAR models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

By developing QSAR models for derivatives of this compound, it would be possible to predict their reactivity profiles. These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Once a statistically significant correlation is established between these descriptors and the observed reactivity for a training set of compounds, the model can be used to predict the reactivity of new derivatives.

QSAR studies have been successfully applied to various classes of organic compounds to understand and predict their biotransformation and biological activity. For instance, QSAR models have been developed for pyrrole analogues to understand their binding affinity to dopamine receptors. researchgate.net Although a specific QSAR model for the reactivity of this compound derivatives was not found in the literature, this approach represents a powerful tool for the rational design of new molecules with desired reactivity profiles.

Design of Novel Analogs based on Computational Predictions

The design of novel analogs of a lead compound is a cornerstone of modern drug discovery and materials science. This process often begins with a thorough computational analysis of the parent molecule. By understanding the structure-activity relationships (SAR) or structure-property relationships (SPR) of this compound, researchers could theoretically modify its structure to enhance desired properties.

Computational predictions would play a pivotal role in this process. For instance, molecular docking simulations could predict the binding affinity of hypothetical analogs to a specific biological target. By systematically altering the substituents on the benzene (B151609) ring—for example, by replacing the bromine atom with other halogens or by modifying the amino and methyl ester groups—a virtual library of new compounds could be created and screened in-silico. This approach saves significant time and resources compared to traditional synthetic and screening methods. However, specific examples of such computational design based on this compound have not been documented in publicly accessible scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which is invaluable for their characterization and identification.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. While experimental NMR data is the gold standard, predicted spectra can aid in the assignment of experimental peaks and in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational chemistry can calculate these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data. This comparison can help to confirm the structure of the molecule and to understand the nature of its chemical bonds.

Although the theoretical groundwork for these predictions is well-established, specific published data tables of predicted NMR chemical shifts or vibrational frequencies for this compound are not available. The generation of such data would require dedicated computational studies to be performed.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography is an indispensable technique for the analysis of non-volatile and thermally labile compounds like Methyl 3-amino-5-bromo-2-fluorobenzoate. It allows for the separation, identification, and quantification of the main component and any process-related impurities.

A standard approach for purity assessment involves coupling HPLC with a Ultraviolet/Visible (UV/Vis) detector. Given the aromatic nature of this compound, it exhibits strong UV absorbance, making this a sensitive detection method. A typical reversed-phase HPLC method would be employed to separate the target compound from its starting materials, by-products, and degradation products. For instance, a C18 column is effective for separating a range of aromatic compounds. innoteg-instruments.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve baseline separation of all components. innoteg-instruments.com

For more comprehensive analysis and definitive identification of impurities, coupling HPLC with a Mass Spectrometer (MS) is the gold standard. wikipedia.org HPLC-MS combines the powerful separation capabilities of HPLC with the mass-analyzing capability of MS, which provides molecular weight and structural information about the eluents. wikipedia.org This is particularly useful for identifying unknown impurities that may not be commercially available as reference standards. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operating in positive ion mode to generate protonated molecular ions [M+H]+. bu.edu The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) can be used to develop robust methods for trace-level impurity analysis. researchgate.net

Below are representative data tables for HPLC-UV/Vis and HPLC-MS methods that could be applied to the analysis of this compound.

Table 1: Illustrative HPLC-UV/Vis Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Illustrative HPLC-MS Method Parameters

ParameterValue
LC System UHPLC with binary pump
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min: 20-80% B10-12 min: 80% B12-15 min: 20% B
Flow Rate 0.4 mL/min
MS Detector Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Source Temperature 120 °C

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. shimadzu.com In the context of this compound production, GC is primarily used to quantify volatile impurities, such as residual solvents from the synthesis and purification steps. researchgate.nets4science.at Common solvents in such processes might include toluene, methanol, ethanol, or ethyl acetate.

A typical GC analysis for residual solvents would employ a capillary column with a suitable stationary phase, such as a mid-polarity phase like 6% cyanopropylphenyl/94% dimethylpolysiloxane, and a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. shimadzu.com Headspace sampling is often preferred for the analysis of residual solvents in solid samples, as it avoids dissolution of the non-volatile active pharmaceutical ingredient (API) and potential contamination of the GC system. innoteg-instruments.com

Table 3: Representative GC-FID Method for Residual Solvents

ParameterValue
GC System Gas Chromatograph with Headspace Autosampler
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Nitrogen or Helium
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID) at 280 °C
Oven Program Initial: 40 °C (hold 5 min)Ramp: 10 °C/min to 240 °C (hold 5 min)
Split Ratio 10:1
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
Headspace Transfer Line Temp 100 °C

In-Situ Spectroscopy for Real-time Reaction Monitoring (e.g., ReactIR, in-operando NMR)

In-situ spectroscopic techniques provide real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sampling and offline analysis. rsc.org For the synthesis of this compound, which may involve reactions like amination or bromination, these methods are invaluable for process optimization and ensuring reaction completion.

ReactIR , which is based on Fourier Transform Infrared (FTIR) spectroscopy, can monitor the concentration of reactants, products, and intermediates by tracking their characteristic infrared absorption bands. researchgate.net For example, in an amination reaction, the disappearance of a starting material's carbonyl stretch and the appearance of the product's amine N-H stretch can be monitored in real-time.

In-operando Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring, providing detailed structural information about the species in the reaction mixture as the reaction progresses. scispace.com For instance, in a bromination reaction, the shift in the aromatic proton signals in the ¹H NMR spectrum can be used to follow the incorporation of the bromine atom onto the aromatic ring. researchgate.net

Table 4: Application of In-Situ Spectroscopy for Reaction Monitoring

TechniqueApplication ExampleKey Parameters to Monitor
ReactIR (FTIR) Monitoring the amination of a fluorobenzoate precursor.Decrease in reactant carbonyl peak intensity.Increase in product N-H and C-N peak intensities.
In-operando NMR Following the bromination of an aminofluorobenzoate.Shift of aromatic proton signals upon substitution.Integration changes to quantify conversion.

Chiral Chromatography for Enantiomeric Excess Determination of Derived Chiral Compounds (if applicable)

While this compound itself is not chiral, it can be a key building block in the synthesis of chiral molecules, particularly pharmaceuticals. If this compound is used to synthesize a chiral derivative, for example, through N-acylation with a chiral acid or reaction at another position to create a stereocenter, it is crucial to determine the enantiomeric excess (e.e.) of the final product.

Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the most common method for separating enantiomers. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including derivatives of amino acids. yakhak.orgscas.co.jp The choice of CSP and mobile phase is critical for achieving enantiomeric separation. yakhak.org Derivatization of the chiral product with a fluorescent tag can enhance detection sensitivity. yakhak.org

Table 5: Illustrative Chiral HPLC Method for a Hypothetical Chiral Derivative

ParameterValue
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Column Temperature 25 °C

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on greener and more efficient methods for synthesizing the title compound and its derivatives, moving beyond traditional multi-step processes.

Modern synthetic techniques like photoredox and electrochemistry offer mild and efficient alternatives for constructing complex molecules. youtube.com Photoredox catalysis, which uses visible light to initiate chemical reactions, could be employed for various transformations. nih.govorganic-chemistry.org This method is effective for generating radical intermediates under gentle conditions, which could be applied to functionalize the aromatic ring or the amino group. organic-chemistry.org Research could explore the use of photocatalysts to forge new carbon-carbon or carbon-heteroatom bonds, leveraging the existing functional groups on the molecule.

Electrochemistry represents another powerful tool for synthesis. acs.org The electrochemical polymerization of aminobenzoic acids to create conducting polymers has been demonstrated, suggesting that the fluorobenzoate scaffold could be susceptible to similar transformations. scispace.comuc.ptcapes.gov.br This could involve the direct oxidation or reduction of the molecule to generate reactive intermediates for subsequent coupling reactions, potentially reducing the need for chemical oxidants or reductants and simplifying purification. uc.pt

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. The ester functional group in Methyl 3-amino-5-bromo-2-fluorobenzoate is a prime target for enzyme-catalyzed hydrolysis. cdnsciencepub.comcdnsciencepub.com Enzymes such as carboxypeptidases could be used for stereoselective hydrolysis if chiral centers are introduced into the molecule. cdnsciencepub.comcdnsciencepub.com Furthermore, the amino group can influence the reactivity of the ester; studies on 2-aminobenzoate (B8764639) esters have shown that the neighboring amine group can provide intramolecular general base catalysis during hydrolysis. nih.gov Investigating how the electronic effects of the fluorine and bromine atoms modulate this inherent reactivity would be a valuable area of research. Additionally, some bacteria are known to degrade fluorobenzoates, indicating the existence of enzymes capable of processing this class of compounds, which could be harnessed for synthetic purposes. nih.gov

Exploration of Unprecedented Reactivity Patterns of the Fluorobenzoate Scaffold

The combination of an amine, a bromine atom, and a fluorine atom on a single aromatic ring provides a rich playground for exploring chemical reactivity. The bromo group is a well-established handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the introduction of a wide array of substituents at the C5 position. The amino group can be readily acylated, alkylated, or transformed into other functional groups via diazotization. The fluorine atom and the ester group exert strong electron-withdrawing effects, influencing the reactivity of the aromatic ring toward nucleophilic or electrophilic substitution. Future work could focus on selectively activating one site over the others and exploring reaction pathways that have not been previously reported for this specific substitution pattern. github.io

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly benefiting from the adoption of flow chemistry and automation. acs.orgjst.org.in Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved mixing, and easier scalability. jst.org.innih.govrsc.org The synthesis of derivatives of this compound could be adapted to flow reactors, which is particularly advantageous for handling potentially hazardous reagents or unstable intermediates. acs.orgnih.gov

Furthermore, the integration of these syntheses into automated platforms can accelerate the discovery of new molecules. nih.gov Cartridge-based automated synthesizers, for instance, allow for the rapid and reproducible production of compound libraries with minimal manual intervention. chimia.chsynplechem.com By developing protocols for this fluorobenzoate scaffold on such platforms, researchers could efficiently generate and test a large number of derivatives for various applications.

Design and Synthesis of Next-Generation Functional Materials Utilizing the Compound

Fluorinated compounds are integral to the development of advanced materials due to the unique properties conferred by the fluorine atom, such as high thermal stability and chemical resistance. man.ac.ukacs.orgnumberanalytics.com The structure of this compound makes it an ideal monomer for creating novel functional polymers. The amino group allows for polymerization, and it has been shown that aminobenzoic acids can be electropolymerized to form conductive polymers. uc.ptresearchgate.net The presence of fluorine and bromine atoms would modulate the electronic properties, solubility, and stability of the resulting polymer, leading to materials with tailored characteristics for applications in electronics, sensors, or specialty coatings. researchgate.netconsensus.app

Advanced Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry is an essential tool for the rational design of new molecules and for predicting their properties before undertaking their synthesis. nih.govacs.org For derivatives of this compound, computational methods like Density Functional Theory (DFT) can be used to predict electronic structures, reactivity, and spectroscopic properties. numberanalytics.com Molecular mechanics force fields can be developed and refined for this class of compounds to perform molecular dynamics simulations, which are useful for understanding their conformational behavior and interactions with other molecules, such as biological targets. nih.govacs.org These computational approaches can guide the design of next-generation derivatives with optimized properties, whether for pharmaceutical applications or materials science, thereby saving significant time and resources in the laboratory. github.ionih.gov

Q & A

Q. What are the most reliable synthetic routes for Methyl 3-amino-5-bromo-2-fluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of benzoate derivatives. Key steps include:
  • Bromination : Electrophilic substitution using Br₂ in the presence of FeBr₃ or AlBr₃, targeting the para position relative to the ester group .
  • Amination : Nucleophilic substitution (e.g., using NH₃ under high pressure) or reduction of a nitro precursor (e.g., catalytic hydrogenation with Pd/C) .
  • Fluorination : Directed ortho-metalation (DoM) with LDA followed by electrophilic fluorination using NFSI .
  • Optimization : Yields depend on steric effects from adjacent substituents. For example, bulky groups at the 2-position (fluorine) may hinder bromination, requiring elevated temperatures (80–100°C) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to distinguish between bromine and fluorine positions, which have similar electron densities. Hydrogen bonding between the amino group and ester oxygen can stabilize the crystal lattice .
  • NMR spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments (δ ~ -110 ppm for aromatic fluorine). ¹H-¹⁵N HMBC can confirm amine connectivity .
  • DFT calculations : Validate geometry using B3LYP/6-31G(d) to compare computed vs. experimental IR and NMR spectra .

Q. What common reactivity patterns are observed in this compound during derivatization?

  • Methodological Answer :
  • Amino group : Participates in acylation (e.g., acetic anhydride) or Suzuki coupling (with aryl boronic acids) .
  • Bromine : Undergoes cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution (e.g., with NaN₃ to form azides) .
  • Ester hydrolysis : Controlled saponification with LiOH/THF yields the carboxylic acid, a precursor for peptide conjugates .

Advanced Research Questions

Q. How do computational methods like DFT explain the electronic effects of substituents in this compound?

  • Methodological Answer :
  • B3LYP/def2-TZVP : Calculations reveal that bromine’s electron-withdrawing effect increases the electrophilicity of the aromatic ring, directing further substitutions meta to the amino group. Fluorine’s inductive effect stabilizes adjacent negative charges, influencing redox potentials .
  • NBO analysis : Shows hyperconjugation between the amino lone pair and the aromatic π-system, enhancing resonance stabilization by ~8 kcal/mol .

Q. How can contradictory data on biological activity in related benzoates guide research on this compound?

  • Methodological Answer :
  • Case Study : Methyl 2-amino-3-fluoro-5-nitrobenzoate shows antimicrobial activity (MIC = 8 µg/mL) but poor solubility. Structural analogs with bulkier esters (e.g., tert-butyl) improve bioavailability but reduce potency .
  • Data Reconciliation : Use QSAR models to balance electron-withdrawing (Br, F) and donating (NH₂) groups. For example, logP calculations predict that bromine increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalytic Systems : Pd(OAc)₂/XPhos promotes coupling at bromine, while Ni(COD)₂/dppf favors retention of bromine for sequential functionalization .
  • Solvent Effects : DMF enhances polar interactions with the amino group, reducing undesired dehalogenation. Additives like K₂CO₃ mitigate acid formation during prolonged reactions .

Key Research Findings

  • Synthetic Challenges : Steric hindrance from fluorine at the 2-position reduces bromination efficiency by ~20% compared to non-fluorinated analogs .
  • Biological Potential : Amino and bromine groups synergistically inhibit cytochrome P450 enzymes (IC₅₀ = 1.2 µM), suggesting utility in drug-metabolism studies .
  • Computational Insights : Fluorine’s electronegativity destabilizes the HOMO (-9.2 eV vs. -8.7 eV in non-fluorinated analogs), influencing photochemical stability .

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